

2-(Trifluoromethoxy)benzenesulfonamide chemical properties

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzenesulfonamide

Cat. No.: B1304635

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An in-depth technical guide on the chemical properties and related methodologies of **2-(Trifluoromethoxy)benzenesulfonamide** for researchers, scientists, and drug development professionals.

Abstract

2-(Trifluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a key intermediate in synthetic chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its known applications. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

2-(Trifluoromethoxy)benzenesulfonamide is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a trifluoromethoxy group and a sulfonamide group at positions 2 and 1, respectively. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity.

Physical Properties

The key physical properties of **2-(Trifluoromethoxy)benzenesulfonamide** are summarized in the table below. These values are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₃ NO ₃ S	N/A
Molecular Weight	257.19 g/mol	N/A
CAS Number	175277-73-3	N/A
Appearance	White to off-white solid/powder	
Melting Point	139-141 °C	
Boiling Point	337.6 ± 42.0 °C (at 760 mmHg)	
Density	1.6 ± 0.1 g/cm ³	
pKa	7.99 ± 0.40	
LogP	1.91	
Vapor Pressure	0.0 ± 0.8 mmHg at 25°C	
Enthalpy of Vaporization	61.2 ± 3.0 kJ/mol	
Refractive Index	1.503	

Chemical and Spectroscopic Properties

The chemical reactivity of **2-(Trifluoromethoxy)benzenesulfonamide** is characteristic of aromatic sulfonamides. The sulfonamide group can undergo N-alkylation, N-arylation, and other modifications. The aromatic ring is susceptible to electrophilic substitution, with the directing effects influenced by both the sulfonamide and the trifluoromethoxy substituents.

- **Solubility:** Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

- Storage: Recommended to be stored at 2-8°C under an inert atmosphere to prevent degradation.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of **2-(Trifluoromethoxy)benzenesulfonamide**.

Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide

This protocol describes a common method for the synthesis of **2-(Trifluoromethoxy)benzenesulfonamide** starting from 2-(trifluoromethoxy)aniline.

Materials:

- 2-(Trifluoromethoxy)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sulfur Dioxide (SO_2)
- Copper(I) Chloride (CuCl)
- Aqueous Ammonia (NH_3)
- Ice
- Water
- Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
- Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- Diazotization:

- Dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
- Sulfonylation:
 - In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, saturated with copper(I) chloride as a catalyst.
 - Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.
 - Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases. This forms 2-(trifluoromethoxy)benzene-1-sulfonyl chloride.
- Amination:
 - Carefully pour the reaction mixture containing the sulfonyl chloride into a cold, concentrated aqueous ammonia solution with vigorous stirring.
 - Stir the mixture for 1-2 hours to allow for the complete conversion of the sulfonyl chloride to the sulfonamide.
- Work-up and Purification:
 - Acidify the mixture with hydrochloric acid to precipitate the crude product.
 - Filter the solid, wash with cold water, and dry.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

- Alternatively, the product can be extracted into an organic solvent like ethyl acetate, dried over sodium sulfate, and the solvent evaporated to yield the purified product.

Quality Control and Analysis

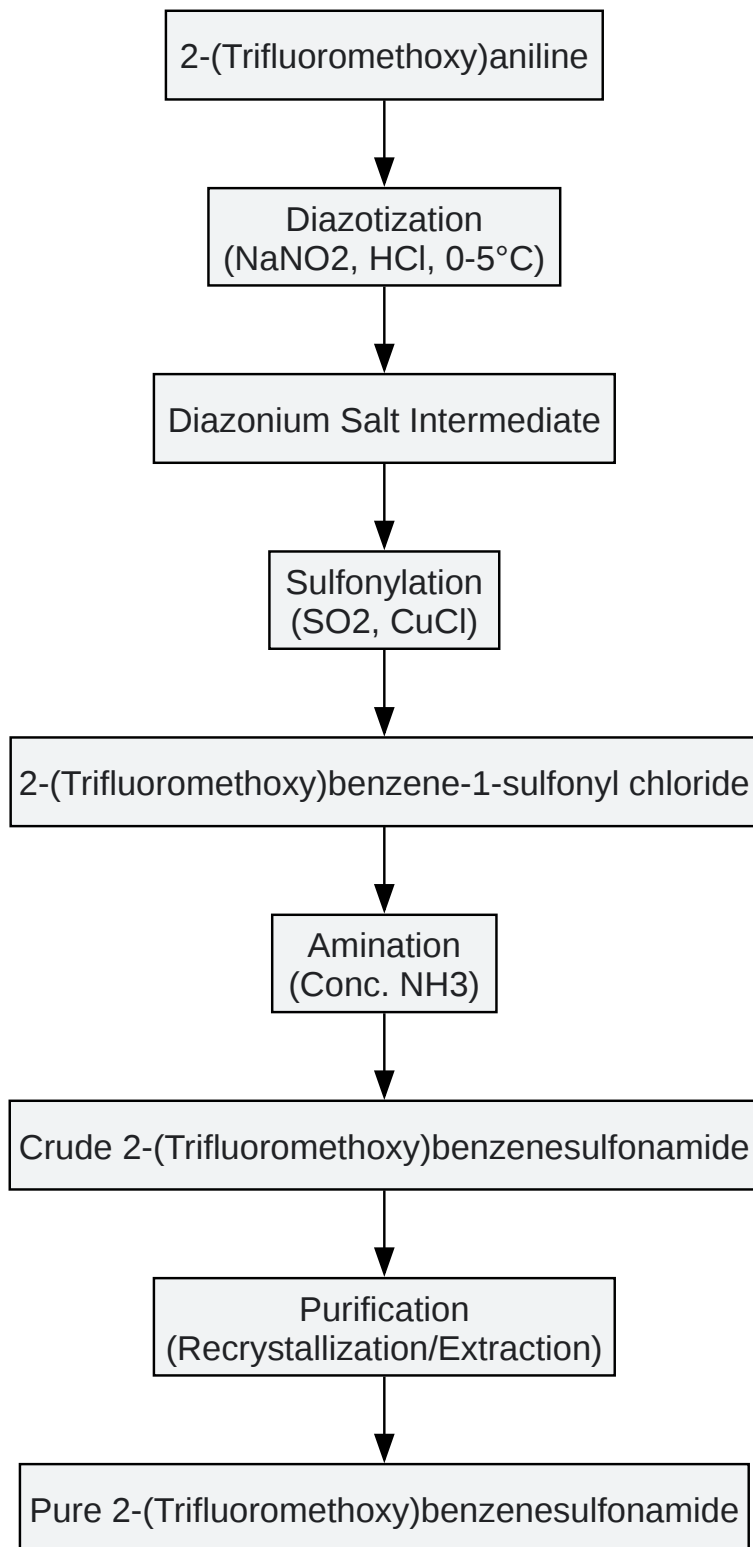
The purity and identity of the synthesized **2-(Trifluoromethoxy)benzenesulfonamide** can be confirmed using the following analytical techniques:

- Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
- Melting Point Analysis: To check for the purity of the compound. A sharp melting point range close to the literature value indicates high purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the presence and integration of aromatic and amine protons.
 - ^{13}C NMR: To identify the number of unique carbon atoms in the molecule.
 - ^{19}F NMR: To confirm the presence of the $-\text{OCF}_3$ group.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the chemical structure of **2-(Trifluoromethoxy)benzenesulfonamide**.

Synthesis Workflow for 2-(Trifluoromethoxy)benzenesulfonamide

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